molecular formula C27H20ClN3O3 B11640155 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11640155
M. Wt: 469.9 g/mol
InChI Key: VOPUIWRZARIJCG-UCQKPKSFSA-N
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Description

The compound “(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 4-methylbenzylamine, and indole derivatives. The key steps could involve:

    Condensation Reactions: Formation of the pyrimidine core through condensation of urea with aldehydes.

    Substitution Reactions: Introduction of the chlorophenyl and indole groups via nucleophilic substitution.

    Cyclization: Formation of the trione structure through intramolecular cyclization.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and methylbenzyl groups.

    Reduction: Reduction reactions could target the pyrimidine trione structure, potentially converting it to a dihydropyrimidine.

    Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved could be related to cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-dione
  • **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-tetraone

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the trione structure. This gives it distinct chemical and biological properties compared to similar compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C27H20ClN3O3

Molecular Weight

469.9 g/mol

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H20ClN3O3/c1-17-6-8-18(9-7-17)15-30-16-19(22-4-2-3-5-24(22)30)14-23-25(32)29-27(34)31(26(23)33)21-12-10-20(28)11-13-21/h2-14,16H,15H2,1H3,(H,29,32,34)/b23-14-

InChI Key

VOPUIWRZARIJCG-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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